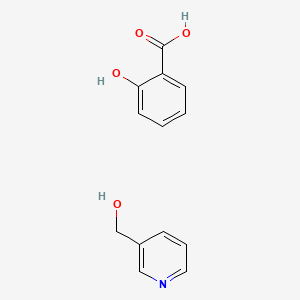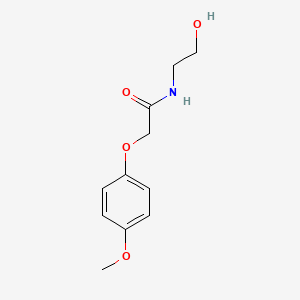
Diphenyl-lambda~2~-germane--trimethylgermyl (1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenyl-lambda~2~-germane–trimethylgermyl (1/2) is an organogermanium compound that features both diphenyl and trimethylgermyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl-lambda~2~-germane–trimethylgermyl (1/2) typically involves the reaction of diphenylgermane with trimethylgermyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene. The reaction is often catalyzed by a base such as potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of diphenyl-lambda~2~-germane–trimethylgermyl (1/2) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
Diphenyl-lambda~2~-germane–trimethylgermyl (1/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: It can be reduced to form lower oxidation state germanium compounds.
Substitution: The phenyl and trimethylgermyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organolithium compounds are commonly used.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted organogermanium compounds depending on the reagents used.
科学的研究の応用
Diphenyl-lambda~2~-germane–trimethylgermyl (1/2) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and therapeutic applications.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of diphenyl-lambda~2~-germane–trimethylgermyl (1/2) involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and proteins, potentially altering their activity and function. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to interact with specific biological molecules.
類似化合物との比較
Similar Compounds
- Dimethyl-lambda~2~-germane–trimethylgermyl (1/2)
- Dimethyl-lambda~2~-germane–dimethyl(phenyl)germyl (1/2)
Uniqueness
Diphenyl-lambda~2~-germane–trimethylgermyl (1/2) is unique due to the presence of both diphenyl and trimethylgermyl groups, which confer distinct chemical and physical properties
特性
CAS番号 |
53421-59-3 |
|---|---|
分子式 |
C18H28Ge3 |
分子量 |
462.3 g/mol |
InChI |
InChI=1S/C12H10Ge.2C3H9Ge/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-4(2)3/h1-10H;2*1-3H3 |
InChIキー |
LWPBTDKFRDSESP-UHFFFAOYSA-N |
正規SMILES |
C[Ge](C)C.C[Ge](C)C.C1=CC=C(C=C1)[Ge]C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


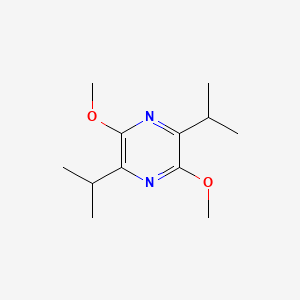
![3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide](/img/structure/B14644585.png)

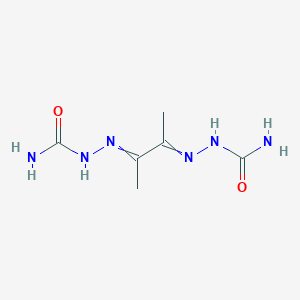
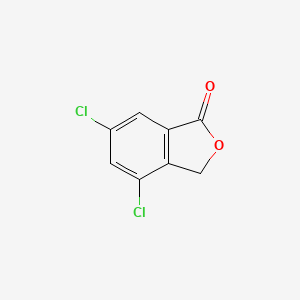


![[tert-butyl(nitroso)amino]methyl acetate](/img/structure/B14644615.png)




